molecular formula C10H11N3O B2625898 N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine CAS No. 1558516-54-3

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

Cat. No.: B2625898
CAS No.: 1558516-54-3
M. Wt: 189.218
InChI Key: IKPWDSGUCLXIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a heterocyclic compound that features both furan and pyrazine rings

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a compound that has been synthesized for developing novel scaffolds as anticancer agents . The primary target of this compound is the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition disrupts the normal signaling pathways regulated by EGFR, leading to changes in cell behavior that can include reduced proliferation and increased cell death .

Biochemical Pathways

This compound affects the EGFR signaling pathway . This pathway is involved in many cellular processes, including cell growth and division. When EGFR is inhibited by this compound, these processes can be disrupted, leading to the potential for decreased tumor growth and proliferation .

Pharmacokinetics

The compound was synthesized and evaluated for its cytotoxic activities against several cancer cell lines , suggesting that it has sufficient bioavailability to exert its effects in these cells.

Result of Action

The molecular and cellular effects of this compound’s action include potent anticancer activities against certain cancer cell lines . Specifically, the compound exhibited potent anticancer activities against A549, HeLa, SW480 cancer cell lines and weak activities on HepG2, which signifies that the compound is likely to be an EGFR inhibitor as expected .

Future Directions

The future directions for research on “N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine” and similar compounds could involve further exploration of their potential applications in medicine, particularly in relation to diseases like Alzheimer’s . Additionally, research could focus on improving the synthesis processes for these compounds to make them more efficient and environmentally friendly .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine typically involves the reaction of furan-2-ylmethanamine with 3-methylpyrazin-2-amine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method uses microwave radiation to accelerate the reaction between furan-2-ylmethanamine and 3-methylpyrazin-2-amine, resulting in higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan and pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is unique due to the presence of both furan and pyrazine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPWDSGUCLXIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.